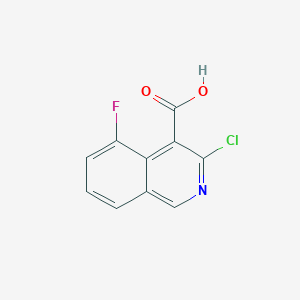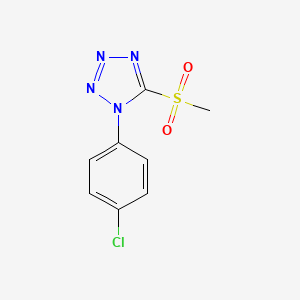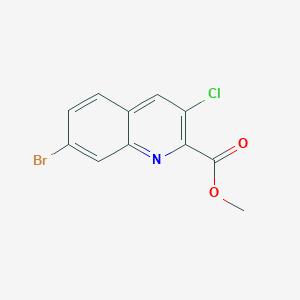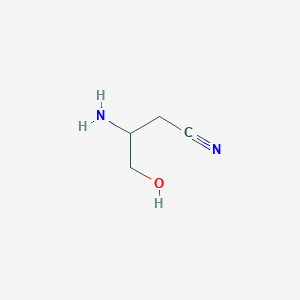
2-Amino-1-(4-ethoxyphenyl)-1-propanone Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4-ethoxyphenyl)-1-propanone Hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. These compounds are characterized by a phenyl group attached to a three-carbon chain. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-ethoxyphenyl)-1-propanone Hydrochloride typically involves the reaction of 4-ethoxybenzaldehyde with nitroethane to form 4-ethoxyphenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-Amino-1-(4-ethoxyphenyl)-1-propanone. The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the use of catalytic hydrogenation for the reduction step, which can be performed under controlled pressure and temperature conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-ethoxyphenyl)-1-propanone Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be further reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields secondary amines.
Substitution: Forms various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Amino-1-(4-ethoxyphenyl)-1-propanone Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-ethoxyphenyl)-1-propanone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites that exert biological effects. These effects may include modulation of neurotransmitter levels, inhibition of specific enzymes, or interaction with receptor sites.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-methoxyphenyl)-1-propanone Hydrochloride
- 2-Amino-1-(4-methylphenyl)-1-propanone Hydrochloride
- 2-Amino-1-(4-fluorophenyl)-1-propanone Hydrochloride
Uniqueness
2-Amino-1-(4-ethoxyphenyl)-1-propanone Hydrochloride is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
Molecular Formula |
C11H16ClNO2 |
|---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
2-amino-1-(4-ethoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-3-14-10-6-4-9(5-7-10)11(13)8(2)12;/h4-8H,3,12H2,1-2H3;1H |
InChI Key |
IYHAYQVLJBYTMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]-N-(4-methoxyphenyl)maleimide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B13673434.png)
![1-[2-(Methoxymethoxy)ethyl]-2-methylbenzene](/img/structure/B13673458.png)








![6-Chloro-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673517.png)
![Furo[2,3-b]pyridine-4-carboxamide](/img/structure/B13673519.png)
![3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13673523.png)
![8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673526.png)
